
N,N-Di(propan-2-yl)-9H-fluoren-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(propan-2-yl)-9H-fluoren-9-amine: is an organic compound characterized by the presence of a fluorenyl group attached to an amine functional group, with two isopropyl groups bonded to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di(propan-2-yl)-9H-fluoren-9-amine typically involves the alkylation of 9H-fluoren-9-amine with isopropyl halides. A common method includes the reaction of 9H-fluoren-9-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Di(propan-2-yl)-9H-fluoren-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or primary amines, depending on the extent of reduction.
Substitution: Various substituted fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Di(propan-2-yl)-9H-fluoren-9-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, where its structural properties contribute to the desired characteristics of the final product.
Wirkmechanismus
The mechanism by which N,N-Di(propan-2-yl)-9H-fluoren-9-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The fluorenyl group can participate in π-π stacking interactions, which are important in molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different electronic characteristics.
N,N-Dimethyl-9H-fluoren-9-amine: A structurally similar compound with methyl groups instead of isopropyl groups.
Uniqueness: N,N-Di(propan-2-yl)-9H-fluoren-9-amine is unique due to the combination of the bulky isopropyl groups and the rigid fluorenyl structure. This combination imparts specific steric and electronic properties that differentiate it from other amines and fluorenyl derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
109495-00-3 |
|---|---|
Molekularformel |
C19H23N |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)-9H-fluoren-9-amine |
InChI |
InChI=1S/C19H23N/c1-13(2)20(14(3)4)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-14,19H,1-4H3 |
InChI-Schlüssel |
RLIDEBYDLNNDMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
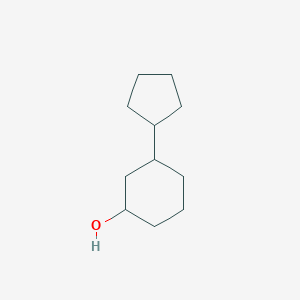

![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
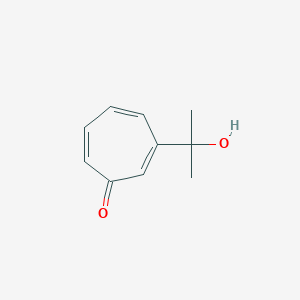
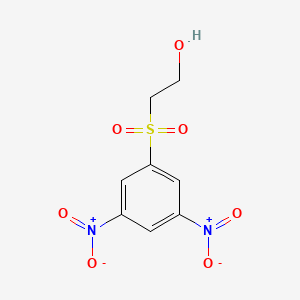
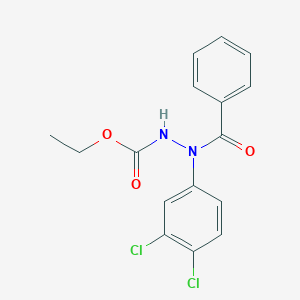
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
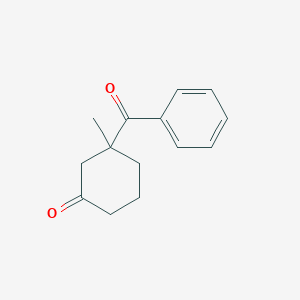
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
